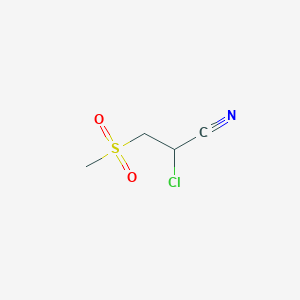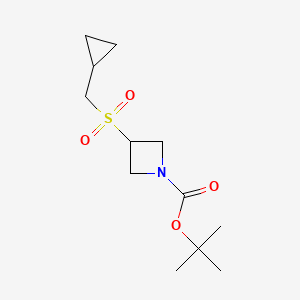
2-Chloro-3-methanesulfonylpropanenitrile
Vue d'ensemble
Description
2-Chloro-3-methanesulfonylpropanenitrile is a chemical compound with the CAS Number: 1854-80-4 . Its molecular weight is 167.62 and its molecular formula is C4H6ClNO2S . The IUPAC name for this compound is 2-chloro-3-(methylsulfonyl)propanenitrile .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methanesulfonylpropanenitrile consists of 15 atoms . These include 6 Hydrogen atoms, 4 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom .Applications De Recherche Scientifique
Asymmetric Radical Reactions
2-Chloro-3-methanesulfonylpropanenitrile has been utilized in the context of asymmetric radical reactions, particularly in the coordination sphere involving the asymmetric addition of sulfonyl chloride. For instance, in the study by Kameyama and Kamigata (1989), the asymmetric addition of methane- and p-toluenesulfonyl chloride to 1-phenylpropene catalyzed by Ru2Cl4[(−)-diop]3 afforded optically active adducts, showcasing the potential of 2-Chloro-3-methanesulfonylpropanenitrile in facilitating asymmetric synthesis with significant enantioselectivity Kameyama & Kamigata, 1989.
Regioselective Ring Opening
The compound's utility extends to the highly regioselective ring opening of 2,3-epoxy alcohol methanesulfonates, as demonstrated by Gao et al. (1991). Their research highlighted the compound's role in generating 3-chloro- and 3-bromo-1,2-diol 1-methanesulfonates from 2,3-epoxy-1-ol methanesulfonates, emphasizing its efficiency and selectivity in ring-opening reactions Gao et al., 1991.
Synthesis of Coenzyme M Analogues
In biochemistry, 2-Chloro-3-methanesulfonylpropanenitrile has been explored for synthesizing coenzyme M analogues and investigating their activity within specific biochemical pathways. Gunsalus et al. (1978) synthesized a range of analogues to study their substrates for methyl-coenzyme M reductase, an enzyme system in Methanobacterium thermoautotrophicum. This research underscores the compound's significance in probing biochemical processes Gunsalus et al., 1978.
Structural and Biological Studies
Galván et al. (2018) focused on the structural and vibrational properties and biological activity of 2-chloroethyl(methylsulfonyl)methanesulfonate, closely related to 2-Chloro-3-methanesulfonylpropanenitrile. Their study involved X-ray diffraction, DFT method analyses, and biological activity investigations, highlighting the compound's multifaceted utility in both chemical characterization and potential biological applications Galván et al., 2018.
Novel Synthetic Applications
Further, the molecule has been instrumental in novel synthetic applications, such as the one-pot synthesis of 2-substituted benzoxazoles directly from carboxylic acids, showcasing its role in facilitating complex organic transformations. Kumar et al. (2008) demonstrated its efficacy as a catalyst in these reactions, providing a versatile methodology for synthesizing benzoxazoles Kumar et al., 2008.
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-3-methylsulfonylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO2S/c1-9(7,8)3-4(5)2-6/h4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIRIWUPKFAIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606117 | |
| Record name | 2-Chloro-3-(methanesulfonyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methanesulfonylpropanenitrile | |
CAS RN |
1854-80-4 | |
| Record name | 2-Chloro-3-(methanesulfonyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B3048827.png)





